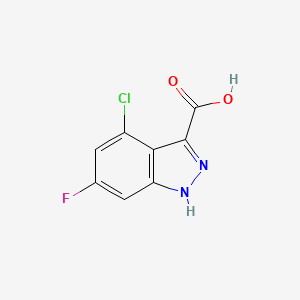

4-chloro-6-fluoro-1H-indazole-3-carboxylic acid

Description

4-Chloro-6-fluoro-1H-indazole-3-carboxylic acid is a halogenated indazole derivative characterized by a chloro substituent at position 4, a fluoro group at position 6, and a carboxylic acid moiety at position 3.

Properties

IUPAC Name |

4-chloro-6-fluoro-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2O2/c9-4-1-3(10)2-5-6(4)7(8(13)14)12-11-5/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZBYKZKAFIYEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2C(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646237 | |

| Record name | 4-Chloro-6-fluoro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-75-2 | |

| Record name | 4-Chloro-6-fluoro-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-fluoro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: 4-Chloro-6-fluoro-1H-indazole-3-carboxylic acid is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: This compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is studied for its potential use in drug discovery and development.

Medicine: Indazole derivatives are explored for their therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases. The compound's ability to interact with biological targets makes it a valuable candidate for drug design.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-chloro-6-fluoro-1H-indazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Halogen and Substituent Position Variations

Key differences among halogenated indazole derivatives arise from halogen type (Cl, Br, I), substituent positions, and additional functional groups. Below is a comparative analysis:

*Calculated based on molecular formula.

Key Observations:

- Positional Isomerism : The placement of substituents significantly impacts properties. For example, 3-chloro-6-fluoro-4-indazolecarboxylic acid (CAS 885521-97-1) differs from the target compound in chloro positioning, which may alter acidity or metabolic stability .

- Functional Groups : Hydroxy substituents (e.g., 4-Bromo-3-hydroxy-1H-indazole-6-carboxylic acid) enhance solubility but may reduce membrane permeability compared to halogens .

Physicochemical Properties

- Acidity : The carboxylic acid group at C3 contributes to acidity (pKa ~2-3), comparable to other indazole-3-carboxylic acids.

- Solubility : Fluorine’s electronegativity may enhance solubility in polar solvents, whereas chlorine’s hydrophobicity could improve lipid bilayer penetration .

Biological Activity

4-Chloro-6-fluoro-1H-indazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-chloro-6-fluoro-1H-indazole-3-carboxylic acid can be represented as follows:

This compound features a chloro and a fluoro substituent on the indazole ring, which significantly influences its biological activity through enhanced lipophilicity and stability.

Antimicrobial Activity

Recent studies have indicated that 4-chloro-6-fluoro-1H-indazole-3-carboxylic acid exhibits notable antimicrobial properties. In vitro tests showed that the compound effectively inhibited the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values were determined against common pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest potential applications in treating bacterial infections.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. Notably, it has shown effectiveness against various cancer cell lines, including colon and leukemia cells.

A study reported the following IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colon Cancer) | 5.0 |

| K562 (Leukemia) | 3.5 |

| MCF7 (Breast Cancer) | 7.2 |

The mechanism of action appears to involve induction of apoptosis and cell cycle arrest at the G0/G1 phase, as demonstrated by flow cytometry analysis and Western blot assays that showed alterations in apoptosis-related protein expression (Bcl-2 and Bax) .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects, as evidenced by its ability to inhibit cytokine production in lipopolysaccharide-stimulated macrophages. A study found that treatment with 4-chloro-6-fluoro-1H-indazole-3-carboxylic acid reduced levels of TNF-alpha and IL-6 by approximately 50% at a concentration of 10 µM.

Case Studies

- Study on Antitumor Mechanism : A recent investigation into the antitumor effects of this compound revealed that it targets the p53-MDM2 pathway, leading to increased p53 levels and subsequent apoptosis in cancer cells . The study utilized various concentrations to assess the dose-dependent effects on cell viability and apoptosis markers.

- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties against resistant strains of bacteria. The findings highlighted the potential for developing new antibiotics based on this indazole derivative .

Preparation Methods

Starting Material Synthesis

- The synthesis begins with 3-chloro-6-fluoroaniline , which can be prepared by selective halogenation of aniline derivatives or purchased commercially.

- Control of halogenation conditions is critical to ensure substitution at the desired positions (chlorine at 3 and fluorine at 6).

Cyclization to Indazole Core

- The key step involves cyclization of the halogenated aniline derivative to form the indazole ring.

- This can be achieved via diazotization followed by intramolecular nucleophilic attack, or by other ring-closure methods under acidic or basic conditions.

- Reaction conditions such as temperature, solvent, and catalysts (e.g., acids or bases) are optimized for yield and selectivity.

Introduction of Carboxylic Acid Group

Carboxylation at the 3-position is typically performed by functional group transformation, such as:

- Lithiation at the 3-position followed by carbonation with carbon dioxide.

- Or by starting from a precursor already bearing a carboxyl group, followed by cyclization.

The reaction is controlled to avoid side reactions and over-carboxylation.

Purification and Characterization

- The crude product is purified by recrystallization from suitable solvents or chromatographic methods.

- Characterization includes NMR, mass spectrometry, and melting point determination to confirm structure and purity.

Representative Synthetic Route (Example)

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 3-chloro-6-fluoroaniline | Starting material | Halogenated aniline ready for cyclization |

| 2 | Diazotization (NaNO2, HCl, 0-5°C) | Formation of diazonium salt | Intermediate diazonium salt |

| 3 | Cyclization (heat, acidic/basic medium) | Intramolecular ring closure to indazole | Formation of 4-chloro-6-fluoro-1H-indazole |

| 4 | Lithiation (n-BuLi) followed by CO2 bubbling | Carboxylation at 3-position | 4-chloro-6-fluoro-1H-indazole-3-carboxylic acid |

| 5 | Purification (recrystallization) | Isolation of pure compound | Final product with high purity |

Alternative Synthetic Approaches and Patented Methods

A recent patent (CN110452177A) discloses synthetic methods for fluoro-substituted indazoles involving bromination, ring closure, and deprotection steps. Although this patent focuses on bromo-fluoro indazoles, the strategies can be adapted for chloro-fluoro indazoles by modifying halogenation steps and reaction conditions. Key features include:

- Use of N-bromosuccinimide for selective bromination (analogous to chlorination for chloro derivatives).

- Controlled ring formation reactions under mild conditions.

- Use of inorganic bases like potassium carbonate or sodium hydroxide to facilitate cyclization and functional group transformations.

- Purification by filtration and recrystallization to obtain high-purity products.

These methodologies provide a framework for synthesizing halogenated indazole carboxylic acids with good yields and reproducibility.

Summary Table of Preparation Methods

Research Findings and Optimization

- Reaction temperature and solvent choice critically influence yields and purity.

- Use of catalysts or bases can accelerate cyclization and improve regioselectivity.

- Halogen substituents (Cl and F) affect electronic distribution, impacting reactivity during lithiation and carboxylation steps.

- Industrial scale synthesis optimizes parameters such as reaction time, stoichiometry, and purification to maximize yield and minimize impurities.

Q & A

Q. What preclinical toxicity assessments are recommended before advancing to in vivo studies?

- Methodology :

- Ames Test : Assess mutagenicity with TA98 and TA100 strains (±S9 metabolic activation).

- hERG Inhibition : Patch-clamp assays to evaluate cardiac risk (IC50 threshold: >10 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.